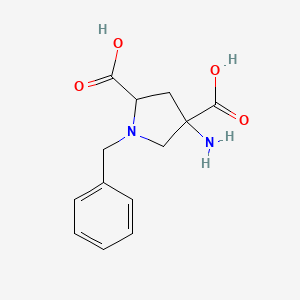
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a benzyl group, and two carboxylic acid groups attached to a pyrrolidine ring. Its molecular formula is C13H16N2O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid typically involves multiple steps. One common method starts with the esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid with ethanol and sulfuric acid to form the ethyl ester. This ester is then N-protected with benzyl bromide and DIEA in dichloromethane to produce the N-benzyl derivative. The oxidation of this derivative with oxalyl chloride in DMSO yields the pyrrolidinone, which is cyclized with ammonium carbamate and KCN in hot ethanol/water to form the spiro imidazolidinedione. The imidazolidinedione ring is then opened with refluxing 3N NaOH, followed by esterification with ethanol/SOCl2 to produce the diethyl ester. The amino group is protected with tert-butoxycarbonyl anhydride, and the N-benzyl group is removed via hydrogenolysis in the presence of Pd/C. The resulting compound is then alkylated with 1-(chloromethyl)naphthalene using DIEA and Bu4NI, and the Boc protecting group is removed with HCl in ethyl ether. Finally, the compound is hydrolyzed with NaOH to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and DMSO.
Reduction: Reducing agents such as hydrogen gas in the presence of Pd/C can be used.
Substitution: Reagents like benzyl bromide and DIEA are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. It is known to act as an agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. This interaction modulates the activity of these receptors, leading to downstream effects on cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyrrolidine-2,4-dicarboxylic acid: A similar compound with a simpler structure lacking the benzyl group.
1-Benzyl-4-aminopyrrolidine-2,4-dicarboxylic acid: Another related compound with a similar structure but different stereochemistry.
Uniqueness
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with metabotropic glutamate receptors sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
LYCSUAGKQMUTBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
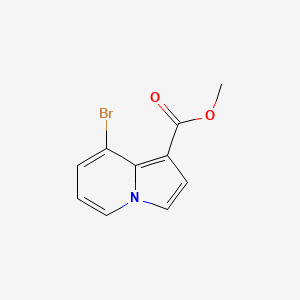
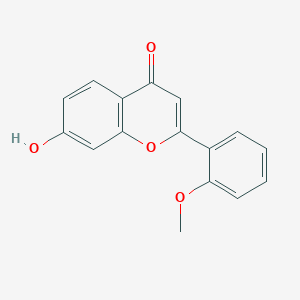
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
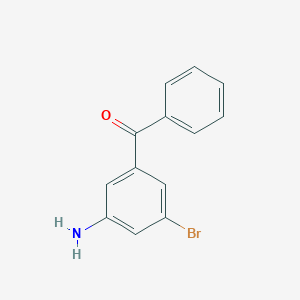
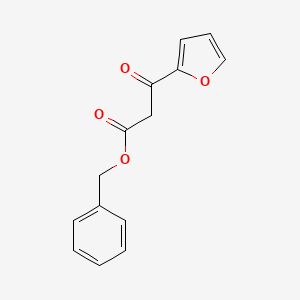

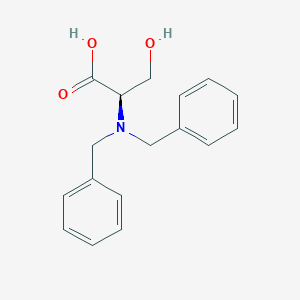
![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
